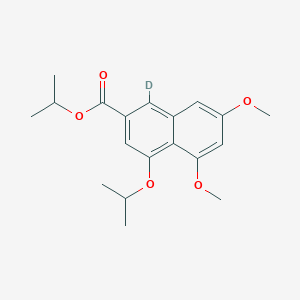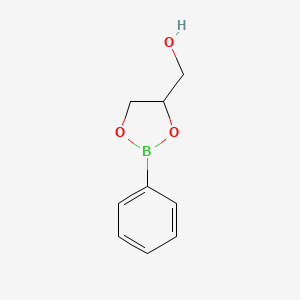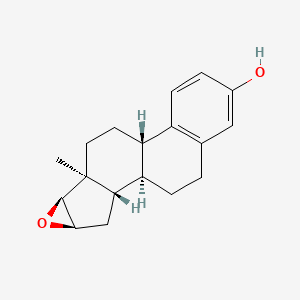
Estroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estroxide is a chemical compound known for its unique properties and applications in various fields. It is an epoxide, a type of organic compound that contains an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring. This structure imparts significant reactivity to the compound, making it valuable in both industrial and research settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Estroxide can be synthesized through the epoxidation of alkenes. One common method involves the reaction of an alkene with a peracid, such as peracetic acid or m-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction typically proceeds at room temperature and yields the epoxide along with the corresponding carboxylic acid.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors where the alkene is continuously fed into a reaction chamber containing the peracid. The reaction is carefully controlled to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the this compound product.
Análisis De Reacciones Químicas
Types of Reactions: Estroxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form diols or other oxygenated products.
Reduction: Reduction of this compound typically yields alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the oxygen in the epoxide ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can open the epoxide ring under basic or acidic conditions.
Major Products Formed:
Oxidation: Diols or ketones.
Reduction: Alcohols.
Substitution: Various substituted alcohols or ethers, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Estroxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactivity and ability to form cross-linked structures.
Mecanismo De Acción
The mechanism of action of estroxide involves its high reactivity due to the strained three-membered ring. This strain makes the epoxide ring highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants interacting with this compound.
Comparación Con Compuestos Similares
Styrene oxide: Another epoxide with similar reactivity but different applications.
Propylene oxide: Commonly used in the production of polyurethanes and other polymers.
Epichlorohydrin: Used in the synthesis of epoxy resins and other industrial chemicals.
Uniqueness of Estroxide: this compound is unique due to its specific structure and reactivity, which make it suitable for specialized applications in research and industry. Its ability to undergo a wide range of chemical reactions and form various products sets it apart from other epoxides.
Propiedades
Número CAS |
472-56-0 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
(1R,2S,4R,6S,7S,10S)-7-methyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-11(16),12,14-trien-14-ol |
InChI |
InChI=1S/C18H22O2/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16-17(18)20-16/h3,5,8,13-17,19H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1 |
Clave InChI |
XPXOJYZDBJGFEI-PNVOZDDCSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]4[C@H]2O4)CCC5=C3C=CC(=C5)O |
SMILES canónico |
CC12CCC3C(C1CC4C2O4)CCC5=C3C=CC(=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


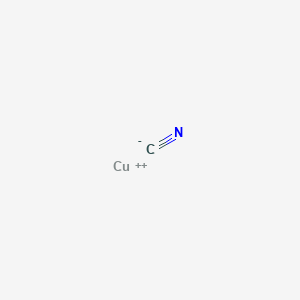
![(2S)-2-tert-butylbicyclo[2.2.1]heptane](/img/structure/B14754855.png)
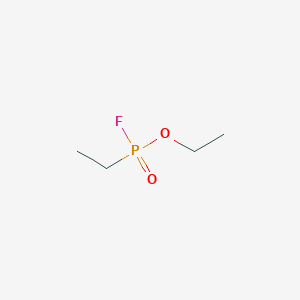
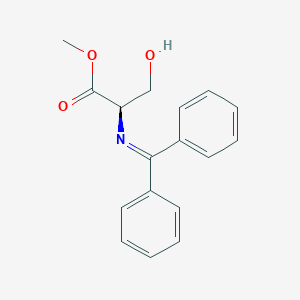
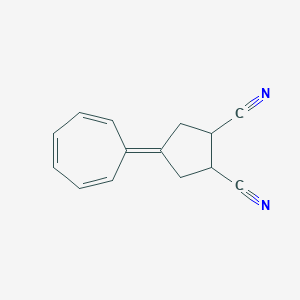
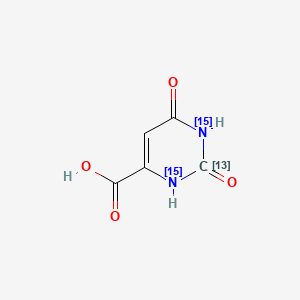
![benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one](/img/structure/B14754891.png)
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14754894.png)
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
![10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14754904.png)
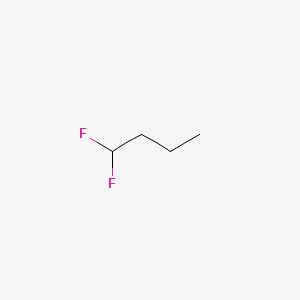
![(1R,5S)-N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide;methanesulfonic acid](/img/structure/B14754914.png)
